molecular formula C13H24O3 B13514857 Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate

Cat. No.: B13514857
M. Wt: 228.33 g/mol
InChI Key: PSWQPFVDYARLQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate is an organic compound with the molecular formula C13H24O3. It is an ester, a class of compounds known for their pleasant aromas and widespread occurrence in nature. Esters are commonly used in the fragrance and flavor industries due to their distinctive scents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid and ethanol.

    Reduction: 2-(1-hydroxy-4-isopropylcyclohexyl)ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(1-hydroxy-4-isopropylcyclohexyl)acetate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a fruity aroma, commonly used as a solvent.

    Methyl butanoate: Known for its apple-like scent, used in flavorings and fragrances.

    Isopropyl acetate: Has a sweet, fruity odor and is used as a solvent and in perfumes.

Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties. Its cyclohexyl ring and isopropyl group contribute to its distinct aroma and potential biological activity.

Properties

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetate

InChI

InChI=1S/C13H24O3/c1-4-16-12(14)9-13(15)7-5-11(6-8-13)10(2)3/h10-11,15H,4-9H2,1-3H3

InChI Key

PSWQPFVDYARLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)C(C)C)O

Origin of Product

United States

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